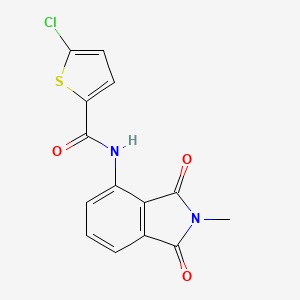

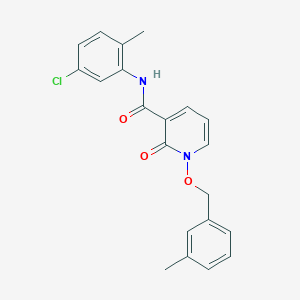

5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

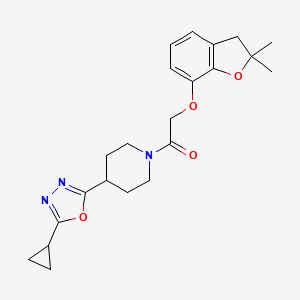

This compound belongs to the class of organic compounds known as indolines . It is a potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Synthesis Analysis

The synthesis of this compound involves a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good yields were obtained under the combined effect of LiCl and water in DMSO at 130 °C .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique

Antioxidant Activity

A study by Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including a compound with a structure similar to 5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide. These compounds demonstrated potent antioxidant activity, surpassing that of known antioxidants like ascorbic acid in certain tests (Tumosienė et al., 2019).

Synthesis and Characterization

In a study conducted by Li-jua (2015), a novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized. This study contributes to the understanding of the synthesis processes and characterization of compounds related to this compound (Li-jua, 2015).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities. These findings are relevant as they explore the potential therapeutic applications of compounds structurally related to this compound (Abu‐Hashem et al., 2020).

Quantum Chemical Calculations and Antioxidant Activity

Muğlu et al. (2019) conducted quantum chemical calculations and studied the antioxidant activity of bis-isatin carbohydrazone and thiocarbohydrazone derivatives. This research provides insights into the structural and antioxidant properties of compounds related to this compound (Muğlu et al., 2019).

Anticancer Activity

A study by Atta and Abdel‐Latif (2021) focused on the synthesis of thiophene-2-carboxamide derivatives with potential anticancer activity. The research is significant for understanding the medicinal potential of related compounds (Atta & Abdel‐Latif, 2021).

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is the Factor Xa (FXa) enzyme . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in the formation of blood clots. By inhibiting FXa, this compound can prevent thrombus formation, making it a potential therapeutic agent for thromboembolic diseases .

Mode of Action

This compound: interacts with FXa through the neutral ligand chlorothiophene in the S1 subsite . This interaction inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition effectively prevents the formation of blood clots .

Biochemical Pathways

The action of This compound primarily affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound disrupts the cascade, preventing the formation of thrombin and, subsequently, fibrin, the main component of blood clots . This disruption can prevent thrombus formation and may have downstream effects on other coagulation-related pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound are characterized by good oral bioavailability and high potency . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for this combination . .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of blood clot formation . By preventing the activation of thrombin, this compound stops the formation of fibrin, thereby inhibiting the formation of blood clots . This antithrombotic effect can be beneficial in the prevention and treatment of thromboembolic diseases .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFJGZZKQZKPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)